molecular formula C10H14N2O2 B11793630 Methyl6-(ethyl(methyl)amino)nicotinate

Methyl6-(ethyl(methyl)amino)nicotinate

Cat. No.: B11793630
M. Wt: 194.23 g/mol
InChI Key: CSNZCEMJVCPJJY-UHFFFAOYSA-N
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Description

Methyl6-(ethyl(methyl)amino)nicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is structurally characterized by the presence of a methyl group, an ethyl group, and a methylamino group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(ethyl(methyl)amino)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst, followed by the introduction of the ethyl(methyl)amino group. The reaction conditions often include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: Reflux conditions (approximately 60-80°C)

    Solvent: Methanol or ethanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(ethyl(methyl)amino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted nicotinates.

Scientific Research Applications

Methyl6-(ethyl(methyl)amino)nicotinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of topical creams and ointments for its vasodilatory effects.

Mechanism of Action

The mechanism of action of Methyl6-(ethyl(methyl)amino)nicotinate involves its interaction with cellular receptors and enzymes. It is known to induce peripheral vasodilation by increasing blood flow to the site of application. This effect is mediated through the activation of nicotinic acid receptors, leading to the release of vasodilatory mediators such as nitric oxide.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid with similar vasodilatory properties.

    Ethyl nicotinate: Another ester of nicotinic acid with comparable biological effects.

    Methyl 6-methylnicotinate: A derivative with an additional methyl group, used in similar applications.

Uniqueness

Methyl6-(ethyl(methyl)amino)nicotinate is unique due to the presence of the ethyl(methyl)amino group, which may confer additional biological activities and enhance its efficacy in certain applications compared to its simpler counterparts.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 6-[ethyl(methyl)amino]pyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-12(2)9-6-5-8(7-11-9)10(13)14-3/h5-7H,4H2,1-3H3

InChI Key

CSNZCEMJVCPJJY-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

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